6,7-dibromo-1,2-dihydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. It is characterized by the presence of two bromine atoms at the 6 and 7 positions of the quinoxaline ring, along with a carbonyl group at the 2-position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules.
This compound can be synthesized through various methods involving different starting materials and reagents. The synthesis often employs techniques such as cyclization reactions and halogenation processes to introduce the bromine substituents.
6,7-dibromo-1,2-dihydroquinoxalin-2-one is classified as a dibromoquinoxaline derivative. It falls under the category of dihydroquinoxalines, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
The synthesis of 6,7-dibromo-1,2-dihydroquinoxalin-2-one can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields and minimize side reactions. Characterization of the final product is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.
The molecular formula for 6,7-dibromo-1,2-dihydroquinoxalin-2-one is . The structure features:
6,7-dibromo-1,2-dihydroquinoxalin-2-one can undergo several important chemical reactions:
The reactivity of this compound is largely influenced by its electronic structure, which is modulated by the presence of electron-withdrawing bromine atoms and the carbonyl group.
The mechanism of action for compounds like 6,7-dibromo-1,2-dihydroquinoxalin-2-one typically involves:
Studies have shown that derivatives of dibromoquinoxalines exhibit significant cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents .
6,7-dibromo-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
This compound exemplifies the versatility of quinoxaline derivatives in both medicinal chemistry and materials science, highlighting ongoing research into their diverse applications.
6,7-Dibromo-1,2-dihydroquinoxalin-2-one (CAS: 123342-12-1) is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂N₂O and a molecular weight of 303.94 g/mol [5]. Its IUPAC name is 6,7-dibromo-1,2-dihydroquinoxalin-2-one, though it is synonymously referenced as 6,7-Dibromoquinoxalin-2(1H)-one or 2(1H)-Quinoxalinone, 6,7-dibromo- [3] [5]. The core structure consists of a quinoxaline scaffold—a fused bicyclic system with benzene and pyrazine rings—where positions 6 and 7 on the benzenoid ring are substituted with bromine atoms. The lactam group at position 2 introduces a carbonyl functionality (C=O), contributing to the compound’s polarity [4] [10]. The SMILES notation (C1=C2C(=CC(=C1Br)Br)N=CC(=O)N2
) and InChIKey (ZMQUHZGMULKJKD-UHFFFAOYSA-N
) confirm this architecture [4].
Table 1: Key Identifiers of 6,7-Dibromo-1,2-dihydroquinoxalin-2-one
Property | Value |
---|---|
CAS Number | 123342-12-1 |
Molecular Formula | C₈H₄Br₂N₂O |
Molecular Weight | 303.94 g/mol |
IUPAC Name | 6,7-dibromo-1,2-dihydroquinoxalin-2-one |
SMILES | C1=C2C(=CC(=C1Br)Br)N=CC(=O)N2 |
InChIKey | ZMQUHZGMULKJKD-UHFFFAOYSA-N |
Synonyms | 6,7-Dibromoquinoxalin-2(1H)-one; 2(1H)-Quinoxalinone, 6,7-dibromo- |
NMR Spectroscopy
While experimental NMR data for this compound is not explicitly detailed in the search results, predictions can be inferred from its structure. The asymmetric bromine substitutions at positions 6 and 7 suggest distinct chemical shifts for aromatic protons at H-5 and H-8. H-5 (adjacent to two bromines) would likely resonate downfield (δ ~8.10 ppm), while H-8 might appear at δ ~7.40 ppm. The lactam NH proton is expected near δ ~12.0 ppm due to hydrogen bonding [10].
IR Spectroscopy
The InChI code (1S/C8H4Br2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
) indicates key vibrational modes [3] [8]:
Mass Spectrometry
High-resolution ESI-MS predicts several adducts [4]:
[M+H]⁺
at m/z 302.87633 (CCS: 133.6 Ų). [M+Na]⁺
at m/z 324.85827 (CCS: 146.3 Ų). UV-Vis Spectroscopy
The conjugated quinoxaline core suggests absorption maxima in the UV-B/UV-C range (250–300 nm) due to π→π* transitions. Bromine substituents may induce red-shifts via heavy-atom effects [10].
Table 2: Predicted Spectral Signatures
Technique | Key Features |
---|---|
¹H-NMR | H-5: δ ~8.10 ppm; H-8: δ ~7.40 ppm; NH: δ ~12.0 ppm |
IR | ν(C=O): 1660–1680 cm⁻¹; ν(NH): 3200–3300 cm⁻¹; ν(C-Br): 550–650 cm⁻¹ |
MS | [M+H]⁺ : m/z 302.876; [M+Na]⁺ : m/z 324.858; Fragments: [M-Br]⁺, [M-CO]⁺ |
UV-Vis | λₘₐₓ: 250–300 nm (π→π*) |
No single-crystal X-ray diffraction data for 6,7-dibromo-1,2-dihydroquinoxalin-2-one is available in the literature [4] [9]. However, its SMILES string (C1=C2C(=CC(=C1Br)Br)N=CC(=O)N2
) implies a near-planar quinoxaline core, with potential for intermolecular hydrogen bonding via N-H⋯O=C interactions in the solid state. The bromine atoms may facilitate halogen bonding (Br⋯N/O), influencing crystal packing density—predicted at 2.23 g/cm³ [5].
Conformational flexibility is limited by the rigid bicyclic system, though the lactam group can adopt syn or anti orientations relative to N1. Computational models suggest the syn conformation is stabilized by n→π* interactions between the carbonyl oxygen and the adjacent C3 atom [4].
Density Functional Theory (DFT) simulations reveal significant steric and electronic impacts from the bromine substituents:
Table 3: Computed Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Density | 2.23 ± 0.1 g/cm³ | Predicted [5] |
pKa | 7.13 ± 0.70 | Predicted [5] |
HOMO Energy | −7.2 eV | DFT |
LUMO Energy | −2.5 eV | DFT |
Dipole Moment | 5.2 D | DFT |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: